molecular formula C5H5N3O B15092694 4-(Aminomethyl)isoxazole-3-carbonitrile

4-(Aminomethyl)isoxazole-3-carbonitrile

Cat. No.: B15092694
M. Wt: 123.11 g/mol
InChI Key: WKBVTGZXDSPYKD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)isoxazole-3-carbonitrile is a heterocyclic compound with the molecular formula C5H5N3O. It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of propargylamines with nitrile oxides, which undergoes a cycloaddition reaction to form the isoxazole ring . Another method involves the use of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, Cu(I) or Ru(II) catalysts are frequently used in (3+2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oxo derivatives .

Scientific Research Applications

4-(Aminomethyl)isoxazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)isoxazole-3-carbonitrile involves its interaction with various molecular targets. The isoxazole ring can bind to specific enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases involved in inflammatory pathways . The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-(Aminomethyl)isoxazole-3-carbonitrile is unique due to the presence of both aminomethyl and carbonitrile groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable scaffold for drug discovery and materials science .

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

4-(aminomethyl)-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C5H5N3O/c6-1-4-3-9-8-5(4)2-7/h3H,1,6H2

InChI Key

WKBVTGZXDSPYKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)C#N)CN

Origin of Product

United States

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